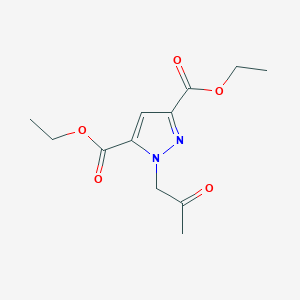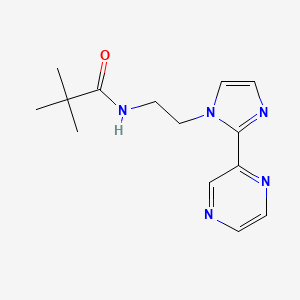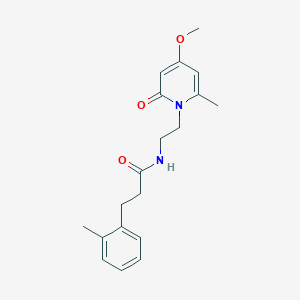
diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (DOPPD) is a compound of pyrazole and carboxylic acid, which is widely used in scientific research for its unique properties. It has been used in a variety of applications, such as a catalyst for organic reactions, a reagent for synthesis of organic compounds, and a ligand for metal complexes. DOPPD has also been used in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1. Role in Complex Formation and Structural Studies
Diethyl 1H-pyrazole-3,5-dicarboxylate exhibits the ability to interact with various substances, forming stable complexes. For instance, its sodium salt can form stable complexes with substances like amphetamine and dopamine. This interaction was demonstrated through crystal structure studies, showing a double helical supramolecular structure when combined with amphetamine (Reviriego et al., 2006).
2. Vibrational and Electronic Spectra Analysis
The compound has been extensively studied using density functional theory (DFT) for its structural properties and vibrational frequencies. These studies include analysis of its vibrational and electronic spectra, providing valuable information for further scientific applications (Sri et al., 2012).
3. Crystal Structure with Primary Amines
The compound forms various salts when mixed with primary amines, as revealed through 13C and 15N CPMAS NMR studies. These findings contribute to a better understanding of its crystal structure and potential applications in solid-state chemistry (Navarro et al., 2006).
4. Synthesis Processes and Building Blocks
Diethyl pyrazole-3,5-dicarboxylate serves as a starting material in various synthesis processes. For example, it has been used in the scalable synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical applications, offering a safer and simpler alternative to traditional methods (Poszávácz et al., 2023).
5. Involvement in Ultrasonic Irradiation Synthesis
The compound plays a role in the synthesis of pyran derivatives under ultrasonic irradiation. This method demonstrates advantages like shorter reaction times and higher yields, highlighting its importance in improving synthesis efficiency (Ni et al., 2010).
Safety and Hazards
Diethyl (2-oxopropyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Mode of Action
The exact mode of action of diethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate is not well-documented. As a pyrazole derivative, it may interact with its targets through hydrogen bonding, dipole interactions, and van der Waals forces. The presence of the oxopropyl and dicarboxylate groups may enhance its reactivity and binding affinity .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, including those related to inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the dicarboxylate group may enhance its water solubility, potentially influencing its absorption and distribution . The compound’s metabolism and excretion patterns would need to be investigated in more detail.
Result of Action
Given its structural similarity to other pyrazole derivatives, it may exert anti-inflammatory, anticancer, or neuroprotective effects . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological environment. For instance, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Eigenschaften
IUPAC Name |
diethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-18-11(16)9-6-10(12(17)19-5-2)14(13-9)7-8(3)15/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKJQHYGBMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2902354.png)

![(4-Bromophenyl)-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2902357.png)
![methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2902361.png)
![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)



![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2902368.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)
![N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2902375.png)